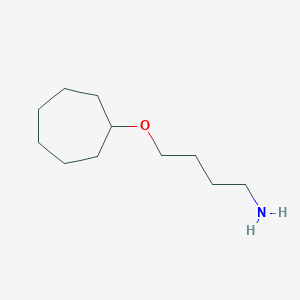

(4-Aminobutoxy)cycloheptane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cycloheptyloxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c12-9-5-6-10-13-11-7-3-1-2-4-8-11/h11H,1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVVRCMXODKEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminobutoxy)cycloheptane: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (4-Aminobutoxy)cycloheptane, a molecule of interest in medicinal chemistry and drug discovery. By delving into its chemical structure, physicochemical properties, and potential synthetic routes, we aim to equip researchers with the foundational knowledge required to explore its applications.

Introduction: The Rationale for (4-Aminobutoxy)cycloheptane in Drug Design

The quest for novel therapeutic agents often leads to the exploration of unique chemical scaffolds that can confer desirable pharmacological properties. (4-Aminobutoxy)cycloheptane combines two key structural motifs: a flexible seven-membered cycloheptane ring and a primary amine connected via a butoxy linker.

The cycloheptane moiety is a non-planar, flexible ring system.[1][2] Unlike smaller, more rigid cycloalkanes, its conformational flexibility allows it to adapt to the binding pockets of various biological targets. This can be advantageous in optimizing ligand-receptor interactions. Furthermore, the lipophilic nature of the cycloheptane ring can enhance membrane permeability and oral bioavailability.

The primary amine group is a common pharmacophore that can participate in hydrogen bonding and ionic interactions with biological targets. The four-carbon butoxy linker provides a specific spatial separation between the cycloheptane ring and the amine, influencing the molecule's overall geometry and binding capabilities.

This combination of a flexible lipophilic core and a key interactive functional group makes (4-Aminobutoxy)cycloheptane an intriguing building block for the design of novel therapeutics.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of (4-Aminobutoxy)cycloheptane are summarized below.

Chemical Structure

The structure of (4-Aminobutoxy)cycloheptane is defined by a cycloheptane ring connected to a primary amine through a four-carbon ether linkage.

Molecular Formula: C₁₁H₂₃NO

Molecular Weight: 185.31 g/mol

SMILES: NCCCCOC1CCCCCC1

CAS Number: 1247354-86-4

To visualize the chemical structure, the following DOT script can be used to generate a 2D representation:

Physicochemical Properties

While detailed experimental data for (4-Aminobutoxy)cycloheptane is not extensively published in readily available literature, its properties can be predicted based on its structural components.

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Liquid at room temperature | The molecular weight and non-planar structure suggest a relatively low melting point and a liquid state. |

| Boiling Point | Estimated to be in the range of 200-250 °C | Based on structurally similar alkyl amines and ethers. The presence of the amine group will increase the boiling point due to hydrogen bonding. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane) | The cycloheptane ring is hydrophobic, while the aminobutoxy group provides some polarity. Overall, the molecule is expected to have limited water solubility. |

| pKa | Estimated to be around 10-11 | Typical for a primary amine, indicating it will be protonated at physiological pH. |

Synthesis of (4-Aminobutoxy)cycloheptane: A Methodological Approach

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves two main steps: the formation of a cycloheptyloxy intermediate with a protected amine, followed by deprotection.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (4-(cycloheptyloxy)butyl)carbamate (Protected Intermediate)

-

Materials: Cycloheptanol, sodium hydride (NaH) (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), tert-butyl (4-bromobutyl)carbamate.

-

Procedure: a. To a solution of cycloheptanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium cycloheptoxide. c. To the resulting alkoxide solution, add a solution of tert-butyl (4-bromobutyl)carbamate (1.1 eq) in anhydrous THF dropwise at room temperature. d. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench carefully with water. f. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the protected intermediate.

Step 2: Synthesis of (4-Aminobutoxy)cycloheptane (Target Molecule)

-

Materials: tert-butyl (4-(cycloheptyloxy)butyl)carbamate, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM).

-

Procedure: a. Dissolve the protected intermediate (1.0 eq) in dichloromethane. b. Add an excess of trifluoroacetic acid (e.g., 10 eq) or a solution of HCl in dioxane (e.g., 4 M, 5 eq) at 0 °C. c. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10. f. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (4-Aminobutoxy)cycloheptane.

Potential Applications in Drug Development

While specific biological activities of (4-Aminobutoxy)cycloheptane have not been reported in the public domain, its structural features suggest several potential applications in medicinal chemistry.

-

Scaffold for Library Synthesis: This molecule can serve as a versatile starting material for the synthesis of compound libraries. The primary amine can be readily functionalized with a variety of substituents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination) to explore a wide chemical space.

-

GPCR Ligand Design: The combination of a lipophilic cycloalkane and a basic amine is a common feature in ligands for G-protein coupled receptors (GPCRs), particularly those with deep hydrophobic binding pockets.

-

Ion Channel Modulators: The positively charged ammonium group at physiological pH could interact with negatively charged residues in the pores of ion channels.

-

Enzyme Inhibitors: The cycloheptane ring can act as a hydrophobic anchor, while the functionalized amine can be designed to interact with the active site of various enzymes.

Conclusion and Future Directions

(4-Aminobutoxy)cycloheptane represents a promising, yet underexplored, chemical entity for drug discovery. Its unique combination of a flexible, lipophilic cycloheptane core and a versatile primary amine functional group provides a solid foundation for the design of novel bioactive molecules. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological activities. Future research should focus on the synthesis of derivatives and their screening against a diverse range of biological targets to unlock the full therapeutic potential of this intriguing scaffold.

References

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of (4-Aminobutoxy)cycloheptane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of (4-Aminobutoxy)cycloheptane, a molecule of interest in medicinal chemistry and materials science. As a bifunctional molecule incorporating a flexible cycloheptyl ring, a primary amino group, and an ether linkage, its characteristics are crucial for understanding its potential applications, behavior in biological systems, and for the design of novel derivatives. This document synthesizes theoretical knowledge with practical insights to offer a thorough understanding of this compound.

Molecular Structure and Conformation

(4-Aminobutoxy)cycloheptane possesses a unique combination of functional groups that dictate its overall properties. The central cycloheptane ring is known for its conformational flexibility, existing in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and twist-boat forms. This non-planar structure can significantly influence how the molecule interacts with biological targets.

The aminobutoxy side chain introduces both a polar primary amine and an ether linkage. The primary amine is a key site for hydrogen bonding and acid-base interactions, making it a critical determinant of the molecule's solubility in aqueous media and its potential to interact with biological macromolecules. The ether group, while less polar than the amine, also contributes to the molecule's hydrogen bonding capacity and overall polarity.

Caption: Proposed Williamson Ether Synthesis for (4-Aminobutoxy)cycloheptane.

Experimental Protocol (Hypothetical):

-

Formation of the Alkoxide: To a solution of cycloheptanol in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium cycloheptyloxide.

-

Nucleophilic Substitution: Add a solution of a suitable 4-halobutylamine (e.g., 4-bromobutan-1-amine hydrobromide, which would require subsequent neutralization) or a protected aminobutyl halide to the alkoxide solution. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure of (4-Aminobutoxy)cycloheptane can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. [1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cycloheptyl protons, the methylene protons of the butoxy chain, and the amine protons.

-

The protons on the carbon adjacent to the ether oxygen (C-O-CH₂ ) will be deshielded and appear in the range of 3.4-4.5 ppm. [2] * The protons on the carbon adjacent to the nitrogen (CH₂ -NH₂) will also be deshielded, typically appearing around 2.7-3.0 ppm.

-

The broad multiplet for the cycloheptyl ring protons would be expected in the upfield region (around 1.4-1.8 ppm).

-

The amine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The signal will disappear upon the addition of D₂O. [3]* ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

The carbon attached to the ether oxygen (C -O) will be in the range of 60-80 ppm.

-

The carbon attached to the nitrogen (C -N) will appear in the 30-50 ppm range.

-

The carbons of the cycloheptane ring will resonate in the aliphatic region (20-40 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

The N-H stretching of the primary amine will appear as two characteristic bands in the region of 3300-3500 cm⁻¹. [4][5][6]* The C-O stretching of the ether will be observed as a strong band in the 1050-1150 cm⁻¹ region.

-

The C-H stretching of the aliphatic cycloheptane and butoxy groups will be seen around 2850-2950 cm⁻¹.

-

The N-H bending (scissoring) vibration may be observed around 1600 cm⁻¹. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 185. Fragmentation would likely involve cleavage alpha to the nitrogen and oxygen atoms, leading to characteristic fragment ions.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule ([M+H]⁺) would be expected at m/z = 186.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of (4-Aminobutoxy)cycloheptane make it an attractive building block in several areas of chemical research.

-

Drug Discovery: The primary amine can serve as a handle for the synthesis of amides, sulfonamides, and other derivatives, allowing for the exploration of new chemical space in drug discovery programs. [7]The cycloheptyl group can act as a lipophilic scaffold to enhance membrane permeability. Aminocycloalkanes are important structural motifs in many biologically active compounds.

-

Materials Science: The bifunctional nature of the molecule allows it to be used as a monomer in polymerization reactions or as a surface modifying agent. The amine group can be used to graft the molecule onto surfaces, while the cycloheptyl group can tune the surface properties.

Safety and Handling

Specific toxicity data for (4-Aminobutoxy)cycloheptane is not available. However, based on the functional groups present, general safety precautions should be followed.

-

The compound is expected to be a skin and eye irritant.

-

It should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

In case of contact, wash the affected area with copious amounts of water.

Experimental Protocols for Physicochemical Characterization

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation. [8][9]The capillary method is a common technique for small sample sizes. [10][11] Procedure (Capillary Method):

-

A small amount of the liquid is placed in a sample tube.

-

A capillary tube, sealed at one end, is inverted and placed in the sample tube.

-

The apparatus is heated slowly in a heating block or oil bath.

-

A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. [10]

Determination of Solubility

The solubility of (4-Aminobutoxy)cycloheptane in various solvents can be determined qualitatively.

Procedure:

-

To a small vial containing approximately 1 mL of the solvent (e.g., water, ethanol, dichloromethane), add a few drops of (4-Aminobutoxy)cycloheptane.

-

Vortex or shake the vial and observe if the compound dissolves completely.

-

Continue adding the compound dropwise until it no longer dissolves to estimate the approximate solubility. [12][13]4. The basicity of the amine can be confirmed by its solubility in dilute aqueous acid (e.g., 5% HCl), where it should form a soluble ammonium salt.

Conclusion

(4-Aminobutoxy)cycloheptane is a versatile molecule with a rich set of physicochemical properties that make it a valuable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its structure, properties, and characterization, offering a solid foundation for its further investigation and application.

References

-

Wikipedia. Cycloheptane. [Link]

- Gilon, C., et al. (1999). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 42(24), 5059-5066.

-

ResearchGate. NMR Interpretation: Getting from Spectrum to Structure. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

-

PubChem. Cycloheptane. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

PubMed. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link]

-

University of California, Davis. Solubility of Organic Compounds. [Link]

-

Royal Society of Chemistry. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. [Link]

-

Wikipedia. Ether. [Link]

-

University of Calgary. IR: amines. [Link]

-

Faculty of Science. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

ResearchGate. Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

-

Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

-

CK-12 Foundation. Flexi answers - Are ethers soluble in water? [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

-

ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

-

NIST. Cycloheptane. [Link]

-

Duke University. Introduction to NMR spectroscopy of proteins. [Link]

-

Wikipedia. Amine. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

-

Quora. Are ethers soluble or insoluble in water? [Link]

-

NIST. Cycloheptane. [Link]

-

Chemistry LibreTexts. (2022). 14.8: Ethers. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

University of Wisconsin-Madison. Bordwell pKa Table. [Link]

-

PubMed. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol. [Link]

-

ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

PubMed Central. Structure Determination of Membrane Proteins by NMR Spectroscopy. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

A Technical Guide to the Spectroscopic Characterization of (4-Aminobutoxy)cycloheptane

Prepared by: A Senior Application Scientist

Introduction

(4-Aminobutoxy)cycloheptane is a bifunctional organic molecule featuring a cycloheptyl ring linked via an ether to an aminobutyl side chain. Its structural components—a bulky, flexible cycloalkane, a polar ether linkage, and a basic primary amine—suggest its potential utility in medicinal chemistry and materials science as a scaffold or building block. A thorough structural elucidation is paramount for any application, ensuring identity, purity, and batch-to-batch consistency. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.

This guide provides an in-depth analysis of the predicted spectroscopic data for (4-Aminobutoxy)cycloheptane. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and extensive spectral databases for analogous functional groups to construct a reliable, predictive portrait of its spectroscopic signature. This approach not only offers a benchmark for future experimental work but also serves as a pedagogical tool for understanding how molecular structure dictates spectroscopic output.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Rationale: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent residual peak. However, the presence of a primary amine in (4-Aminobutoxy)cycloheptane means the -NH₂ proton signals can be broad and their chemical shift variable due to hydrogen bonding and exchange. Interactions between the solvent and the analyte can also influence chemical shifts.[1][2] A standard 500 MHz spectrometer provides excellent resolution for distinguishing between structurally similar protons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The structure of (4-Aminobutoxy)cycloheptane suggests a complex but interpretable ¹H NMR spectrum. The signals can be assigned to three main regions: the cycloheptyl ring, the butoxy chain, and the terminal amine.

-

Cycloheptyl Protons (H-5 to H-11): The fourteen protons on the cycloheptane ring are chemically non-equivalent due to the substituent. However, they are expected to produce a series of overlapping multiplets in the upfield region, typical for cycloalkanes, around δ 1.40-1.65 ppm .[3] The proton at the point of attachment (H-5) will be slightly deshielded by the adjacent ether oxygen, but its signal will likely be obscured by the other ring protons.

-

Butoxy Chain Protons:

-

-O-CH₂- (H-1): These two protons are directly attached to the ether oxygen, which is strongly electron-withdrawing. This deshielding effect will shift their signal significantly downfield to approximately δ 3.45 ppm . The signal is predicted to be a triplet, split by the adjacent H-2 protons.

-

-CH₂- (H-2): These protons, adjacent to both the ether-linked methylene and another methylene group, will appear as a multiplet (likely a quintet) around δ 1.68 ppm .

-

-CH₂- (H-3): Similar to H-2, these protons will also be a multiplet, resonating around δ 1.55 ppm .

-

-CH₂-NH₂ (H-4): The two protons alpha to the nitrogen atom will be deshielded, appearing as a triplet around δ 2.75 ppm .

-

-

Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet around δ 1.50 ppm . The chemical shift and peak shape are highly dependent on concentration and solvent due to proton exchange and hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH₂ | ~1.50 | Broad Singlet | 2H |

| Cycloheptyl (H-6 to H-11) | 1.40 - 1.65 | Multiplet | 12H |

| Cycloheptyl (H-5) | ~3.40 (likely obscured) | Multiplet | 1H |

| -CH₂- (H-3) | ~1.55 | Multiplet | 2H |

| -CH₂- (H-2) | ~1.68 | Multiplet | 2H |

| -CH₂-NH₂ (H-4) | ~2.75 | Triplet | 2H |

| -O-CH₂- (H-1) | ~3.45 | Triplet | 2H |

¹H NMR Workflow Diagram:

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Rationale: Proton-decoupled ¹³C NMR is the standard technique used to simplify the spectrum to a series of singlets, where each unique carbon atom produces one peak.[4] This simplification is crucial for complex molecules. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically distinct and thus produce 11 unique signals.

-

Cycloheptyl Carbons (C-5 to C-11): Aliphatic carbons in a seven-membered ring typically resonate in the δ 25-40 ppm range. The carbon attached to the ether oxygen (C-5) will be the most downfield of this group, predicted around δ 79.0 ppm . The other six carbons will appear as a cluster of peaks.

-

Butoxy Chain Carbons:

-

-O-CH₂- (C-1): This carbon, being directly bonded to the highly electronegative oxygen, will be significantly deshielded, with a predicted chemical shift of around δ 70.0 ppm .[5]

-

-CH₂- (C-2 & C-3): These methylene carbons are in a standard alkane environment and are predicted to resonate at approximately δ 29.5 ppm and δ 26.5 ppm , respectively.

-

-CH₂-NH₂ (C-4): The carbon adjacent to the amine group is deshielded relative to a simple alkane but less so than an ether-linked carbon. Its predicted shift is around δ 42.0 ppm .

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cycloheptyl Carbons (C-6 to C-11) | 25.0 - 40.0 |

| -CH₂- (C-3) | ~26.5 |

| -CH₂- (C-2) | ~29.5 |

| -CH₂-NH₂ (C-4) | ~42.0 |

| -O-CH₂- (C-1) | ~70.0 |

| Cycloheptyl Carbon (C-5) | ~79.0 |

¹³C NMR Workflow Diagram:

Caption: Workflow for ¹³C NMR Analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Rationale: The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity, as it requires minimal sample preparation for liquids.[6] A drop of the neat liquid is placed directly onto the ATR crystal. Alternatively, the sample can be analyzed as a thin film between salt plates (KBr or NaCl).[7]

Predicted IR Spectrum:

The IR spectrum of (4-Aminobutoxy)cycloheptane will be dominated by absorptions from the amine, ether, and alkane functionalities.

-

N-H Vibrations: The primary amine is the most diagnostic feature. It will give rise to two distinct, medium-intensity stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[8] A broad N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹ .[9]

-

C-H Vibrations: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ) are characteristic of C-H stretching in the cycloheptyl and butyl groups.[10]

-

C-O Vibration: A strong, prominent C-O stretching band, characteristic of aliphatic ethers, is predicted to appear in the 1150-1070 cm⁻¹ region. This is often one of the most intense peaks in the spectrum.

-

C-N Vibration: The C-N stretching of an aliphatic amine will result in a medium to weak absorption in the 1250-1020 cm⁻¹ range.[8] This peak may overlap with other absorptions in the fingerprint region.

| Vibration Type | Predicted Absorption (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3400 - 3250 (two bands) | Medium | Primary Amine |

| C-H Stretch | 2960 - 2850 | Strong | Alkane (cycloheptyl, butyl) |

| N-H Bend | 1650 - 1580 | Medium, Broad | Primary Amine |

| C-O Stretch | 1150 - 1070 | Strong | Ether |

| C-N Stretch | 1250 - 1020 | Medium - Weak | Aliphatic Amine |

IR Spectroscopy Workflow Diagram:

Caption: Workflow for FTIR Analysis via ATR.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. It involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Rationale: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive and reproducible fragmentation.[11][12] This fragmentation pattern serves as a molecular fingerprint that is highly useful for structural elucidation. The high energy (typically 70 eV) used in EI ensures that the fragmentation patterns are consistent and comparable to library spectra.[13]

Predicted Mass Spectrum (EI):

The molecular formula of (4-Aminobutoxy)cycloheptane is C₁₁H₂₃NO. Its molecular weight is 185.31 g/mol .

-

Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 185 . This peak may be weak or absent in aliphatic amines and ethers due to rapid fragmentation.[14][15]

-

Key Fragmentation Pathways:

-

α-Cleavage at the Amine: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[16][17] This would involve the loss of a propyl radical to form a resonance-stabilized iminium ion, which would likely be the base peak of the spectrum at m/z = 86 .

-

α-Cleavage at the Ether: Cleavage of the C-C bond adjacent to the ether oxygen on the butyl chain would result in the loss of an ethyl radical, leading to a fragment at m/z = 156 . A less likely cleavage could occur within the ring.

-

C-O Bond Cleavage: Heterolytic cleavage of the ether C-O bond can lead to two possible cations: the cycloheptyl cation (m/z = 97 ) or the 4-aminobutyl cation (m/z = 88 ).

-

Loss of the Side Chain: Cleavage of the bond between the cycloheptyl ring and the ether oxygen would lead to a fragment corresponding to the cycloheptyl ring at m/z = 97 .

-

| Predicted m/z | Identity | Fragmentation Pathway | Predicted Intensity |

| 185 | [M]⁺ | Molecular Ion | Weak / Absent |

| 156 | [M - C₂H₅]⁺ | α-Cleavage at ether | Weak |

| 97 | [C₇H₁₃]⁺ | C-O bond cleavage | Medium |

| 88 | [C₄H₁₀N]⁺ | C-O bond cleavage | Medium |

| 86 | [C₅H₁₂N]⁺ | α-Cleavage at amine | Strong (Base Peak) |

Predicted Mass Spectrometry Fragmentation Diagram:

Caption: Predicted EI-MS Fragmentation of (4-Aminobutoxy)cycloheptane.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic analysis of (4-Aminobutoxy)cycloheptane. By applying fundamental principles of NMR, IR, and MS, we have constructed a detailed forecast of the key spectral features that define its molecular structure. The predicted ¹H and ¹³C NMR spectra map out the complete carbon-hydrogen framework, the IR spectrum confirms the presence of the critical amine and ether functional groups, and the mass spectrum provides the molecular weight and a logical fragmentation pattern dominated by α-cleavage at the amine. This synthesized data serves as an essential reference for any researcher or drug development professional working with this compound, providing a robust framework for identity confirmation, quality control, and further structural investigations.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

University of Potsdam. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

-

PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

-

Whitman People. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

YouTube. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). Retrieved from [Link]

-

Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

-

PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

-

Bulgarian Academy of Sciences. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. jascoinc.com [jascoinc.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology [en.biotech-pack.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. GCMS Section 6.15 [people.whitman.edu]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

An In-depth Technical Guide to (4-Aminobutoxy)cycloheptane (CAS Number: 1247354-86-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminobutoxy)cycloheptane, registered under CAS number 1247354-86-4, is a chemical compound with the molecular formula C₁₁H₂₃NO. While its precise applications and biological functions are not extensively documented in publicly available literature, its structure, featuring a cycloheptyl ring linked to a butoxyamine chain, suggests its potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties of (4-Aminobutoxy)cycloheptane, outlines potential research avenues, and lists current suppliers. Due to the limited specific data for this compound, this guide also incorporates information on related chemical structures to infer potential characteristics and handling procedures.

Chemical Identity and Core Properties

(4-Aminobutoxy)cycloheptane is an organic molecule that combines a seven-membered cycloalkane ring with a flexible aminoether side chain. This unique combination of a bulky, lipophilic cycloheptyl group and a polar, reactive primary amine function makes it an interesting candidate for the synthesis of more complex molecules.

Molecular Structure

The chemical structure of (4-Aminobutoxy)cycloheptane is characterized by a cycloheptyl group attached to a butan-1-amine via an ether linkage at the fourth carbon of the butyl chain.

Diagram 1: Chemical Structure of (4-Aminobutoxy)cycloheptane

A 2D representation of (4-Aminobutoxy)cycloheptane.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1247354-86-4 | BLD Pharm[1] |

| Molecular Formula | C₁₁H₂₃NO | BLD Pharm[1] |

| Molecular Weight | 185.31 g/mol | BLD Pharm[1] |

| MDL Number | MFCD12784941 | BLD Pharm[1] |

Note: Properties such as boiling point, melting point, density, pKa, and solubility have not been experimentally determined or published in available resources.

Potential Applications and Research Directions

While no specific applications for (4-Aminobutoxy)cycloheptane have been documented, its structural motifs are present in various biologically active molecules and functional materials.

Drug Discovery and Medicinal Chemistry

The primary amine group serves as a key functional handle for derivatization, allowing for the introduction of this moiety into larger scaffolds. The cycloheptyl group can modulate lipophilicity and steric bulk, which are critical parameters in drug design for optimizing pharmacokinetic and pharmacodynamic properties.

Diagram 2: Potential Role in Drug Discovery

Workflow illustrating the potential use of (4-Aminobutoxy)cycloheptane as a scaffold in medicinal chemistry.

Materials Science

The primary amine can also be utilized in polymerization reactions or for surface modification of materials, where the cycloheptyl group could impart unique physical properties such as hydrophobicity or altered thermal characteristics.

Synthesis and Handling

Synthetic Routes

A definitive, published synthesis protocol for (4-Aminobutoxy)cycloheptane is not available. However, a plausible synthetic strategy would involve a Williamson ether synthesis followed by conversion of a suitable functional group to the primary amine.

Proposed Retro-Synthetic Analysis:

Diagram 3: Proposed Retro-Synthesis

A potential retrosynthetic pathway for the synthesis of (4-Aminobutoxy)cycloheptane.

Hypothetical Experimental Protocol:

-

Ether Formation: React cycloheptanol with a suitable 4-halobutanenitrile (e.g., 4-bromobutanenitrile) in the presence of a strong base like sodium hydride in an aprotic solvent (e.g., THF) to form 4-(cycloheptyloxy)butanenitrile.

-

Nitrile Reduction: Reduce the resulting nitrile to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or THF.

-

Work-up and Purification: Quench the reaction carefully, followed by extraction and purification using techniques like distillation or column chromatography to isolate the final product, (4-Aminobutoxy)cycloheptane.

Note: This is a generalized, hypothetical protocol and would require optimization and safety assessment before implementation.

Safety and Handling

Specific safety data for (4-Aminobutoxy)cycloheptane is not available. However, based on the functional groups present (amine and ether) and related compounds, the following precautions should be taken:

-

Corrosive: Amines can be corrosive to the skin and eyes and may cause respiratory tract irritation.[2][3]

-

Flammability: The cycloheptane moiety suggests that the compound may be flammable.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

Suppliers

(4-Aminobutoxy)cycloheptane is available from several chemical suppliers, primarily for research and development purposes. It is advisable to request a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) from the supplier before purchase and use.

Known Suppliers:

-

BLD Pharm[1]

Conclusion and Future Outlook

(4-Aminobutoxy)cycloheptane is a chemical entity with potential for broader application, particularly as a building block in the synthesis of novel compounds. The lack of comprehensive public data on its properties and applications presents an opportunity for further research. Elucidation of its physicochemical properties, development of a robust synthetic protocol, and exploration of its utility in medicinal chemistry and materials science could unveil new and valuable applications for this compound. Researchers are encouraged to conduct thorough characterization and biological screening to fully understand the potential of (4-Aminobutoxy)cycloheptane.

References

-

CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet. Retrieved from [Link]

Sources

Navigating the Dynamic Landscape: An In-depth Technical Guide to the Conformational Analysis of Substituted Cycloheptane Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered cycloheptane ring is a prevalent scaffold in a multitude of natural products and pharmacologically active molecules. Its inherent flexibility gives rise to a complex conformational landscape that is exquisitely sensitive to substitution. Understanding and predicting the preferred three-dimensional arrangements of substituted cycloheptanes is paramount in drug design and development, as conformation dictates molecular shape, receptor binding affinity, and ultimately, biological activity. This guide provides a comprehensive exploration of the conformational analysis of substituted cycloheptane rings, integrating foundational principles with advanced experimental and computational methodologies. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind analytical choices, ensuring a robust and self-validating approach to conformational inquiry.

The Intricate World of Cycloheptane: A Foundation in Conformational Flexibility

Unlike the well-behaved chair conformation of cyclohexane, the cycloheptane ring exists as a dynamic equilibrium of several low-energy conformers. The two primary families of conformations are the twist-chair (TC) and twist-boat (TB), with the chair (C) and boat (B) forms representing higher-energy transition states or less stable intermediates.[1][2] The potential energy surface of cycloheptane is shallow, with low barriers separating these conformers, leading to a process of rapid interconversion known as pseudorotation.[2]

The most stable conformation of unsubstituted cycloheptane is the twist-chair (TC) , which possesses C2 symmetry. This conformation minimizes both angle strain and torsional strain. The chair (C) conformation, with Cs symmetry, is a transition state for the interconversion of different twist-chair forms.[1] The boat family of conformations is generally of higher energy than the chair family. Within this family, the twist-boat (TB) (C2 symmetry) is more stable than the true boat (B) conformation (Cs symmetry), which is destabilized by transannular steric interactions.[2]

The subtle energy differences between these conformers mean that the introduction of substituents can dramatically shift the conformational equilibrium, favoring conformations that minimize unfavorable steric and electronic interactions.

The Influence of Substituents: Guiding Conformational Preference

The substitution pattern on a cycloheptane ring is the primary determinant of its preferred conformation. The interplay of steric and electronic effects dictates the energetic landscape and the population of various conformers at equilibrium.

Steric Effects: The Drive to Minimize Repulsions

Steric hindrance is a major factor governing conformational preference. Substituents will orient themselves to minimize van der Waals repulsions with other parts of the ring and with other substituents. In general, bulky substituents will favor positions that are more "equatorial-like" to avoid unfavorable 1,3-diaxial-type interactions that are well-documented in cyclohexane chemistry. However, the lack of true axial and equatorial positions in the flexible cycloheptane system complicates direct analogies. Instead, the focus is on minimizing transannular interactions, where substituents on opposite sides of the ring approach each other in space. For instance, in the boat and twist-boat conformations, "flagpole" and "bowsprit" positions can lead to significant steric clash.

Electronic Effects: Beyond Simple Sterics

Electronic interactions can also play a crucial role in determining conformational stability, sometimes overriding steric considerations.

-

Dipole-Dipole Interactions: Polar substituents will arrange themselves to minimize repulsive dipole-dipole interactions or to maximize attractive ones. The overall dipole moment of a particular conformer can be a good indicator of its relative stability in different solvent environments.

-

The Anomeric Effect: While classically discussed in the context of pyranose rings, anomeric-type effects can influence the conformations of heteroatom-substituted cycloheptanes. This effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to prefer an axial-like orientation. This preference arises from a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and the antibonding (σ*) orbital of the C-substituent bond.

The following table summarizes the general influence of different substituent types on the conformational equilibrium of cycloheptane rings.

| Substituent Type | Dominant Effect | Preferred Conformation | Rationale |

| Small Alkyl (e.g., -CH₃) | Steric | Twist-Chair | Minimizes transannular steric interactions. |

| Bulky Alkyl (e.g., -tBu) | Steric | Twist-Chair | Strong preference for pseudo-equatorial positions to avoid severe steric clash. |

| Halogens (e.g., -F, -Cl) | Steric & Electronic | Varies | Balance between steric size and electrostatic/hyperconjugative effects. |

| Polar Groups (e.g., -OH, -NH₂) | Steric & Electronic | Varies | Influenced by hydrogen bonding (intra- and intermolecular) and solvent effects. |

The Scientist's Toolkit: Experimental and Computational Approaches

A comprehensive conformational analysis of substituted cycloheptanes necessitates a synergistic approach, combining experimental techniques that provide real-world data with computational methods that offer detailed energetic and structural insights.

Experimental Determination of Conformation

VT-NMR is a powerful technique for studying dynamic conformational equilibria. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and line shapes, which provide a wealth of information about the conformational landscape.

Core Principle: At high temperatures, the interconversion between conformers is rapid on the NMR timescale, resulting in a time-averaged spectrum. As the temperature is lowered, the rate of interconversion slows down. At the coalescence temperature, the signals for the individual conformers begin to broaden and merge. At even lower temperatures (the slow-exchange regime), separate signals for each populated conformer can be observed.

Experimental Protocol: Determining Thermodynamic Parameters via VT-NMR

-

Sample Preparation: Dissolve a known concentration of the substituted cycloheptane in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., deuterated methanol, deuterated toluene).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to serve as a reference.

-

High-Temperature Spectrum: Increase the temperature until the signals of interest appear sharp and time-averaged. This confirms fast exchange.

-

Low-Temperature Titration: Gradually decrease the temperature in well-defined increments (e.g., 5-10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

-

Identify Coalescence and Slow-Exchange Regimes: Note the temperature at which key signals broaden and coalesce. Continue lowering the temperature until distinct signals for individual conformers are resolved.

-

Data Analysis:

-

In the slow-exchange regime, integrate the signals corresponding to each conformer to determine their relative populations (K_eq).

-

Plot ln(K_eq) versus 1/T (van't Hoff plot). The slope of this line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

-

The Gibbs free energy difference (ΔG°) at a given temperature can be calculated using the equation: ΔG° = -RTln(K_eq).

-

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[3][4] This technique offers a high-resolution snapshot of a single, low-energy conformation.

Core Principle: When a beam of X-rays is directed at a single crystal, the electrons in the molecules diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise arrangement of atoms.

It is crucial to recognize that the conformation observed in the crystal lattice may not be the most stable conformation in solution due to packing forces. However, it provides an invaluable starting point for computational studies and a definitive structural reference.

Experimental Protocol: Single-Crystal X-ray Crystallography Workflow

-

Crystallization: Grow single crystals of the substituted cycloheptane of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected over a wide range of angles.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phasing of the diffraction data is then performed to generate an initial electron density map.

-

Structure Refinement: The atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, defining the conformation of the cycloheptane ring.

Computational Modeling: In Silico Conformational Analysis

Computational chemistry provides a powerful means to explore the entire potential energy surface of a molecule, identify all low-energy conformers, and calculate their relative energies and populations.

DFT is a quantum mechanical method that is widely used for conformational analysis due to its favorable balance of accuracy and computational cost.

Core Principle: DFT calculates the electronic energy of a molecule based on its electron density. By optimizing the geometry of the molecule, DFT can find the minimum energy structures corresponding to stable conformers.

Experimental Protocol: A Practical DFT Workflow for Conformational Analysis

-

Initial Conformer Search: Since DFT is computationally intensive, it is not efficient to start with random geometries. A preliminary conformational search is performed using a less computationally demanding method, such as molecular mechanics (MM) or semi-empirical methods (e.g., GFN2-xTB). This will generate a set of low-energy candidate structures.

-

DFT Geometry Optimization: Each of the low-energy conformers from the initial search is then subjected to geometry optimization at a chosen level of DFT (e.g., B3LYP-D3/6-31G(d)). The inclusion of a dispersion correction (e.g., -D3) is crucial for accurately modeling non-covalent interactions.

-

Frequency Calculations: Perform frequency calculations on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., def2-TZVP).

-

Analysis:

-

Compare the relative Gibbs free energies of all the identified conformers to determine their predicted populations at a given temperature using the Boltzmann distribution.

-

Analyze the geometric parameters (bond lengths, angles, dihedrals) of the most stable conformers.

-

The calculated NMR chemical shifts and coupling constants for the lowest energy conformers can be compared with experimental data for validation.

-

Visualizing Conformational Pathways and Workflows

Clear visualization of complex conformational relationships and experimental workflows is essential for comprehension and communication. Graphviz, a graph visualization software, can be used to create clear and informative diagrams.

Caption: A simplified representation of the conformational interconversions in the cycloheptane ring.

Caption: A workflow illustrating the synergy between experimental and computational methods.

Conclusion: A Holistic Approach to a Flexible System

The conformational analysis of substituted cycloheptane rings is a challenging yet critical endeavor in modern chemical and pharmaceutical research. The inherent flexibility of the seven-membered ring demands a multi-faceted approach that integrates high-resolution experimental techniques with robust computational modeling. By leveraging the strengths of methods like variable-temperature NMR and X-ray crystallography to ground and validate theoretical predictions from DFT calculations, researchers can build a comprehensive and accurate model of the conformational landscape. This integrated understanding is the cornerstone of rational drug design, enabling the prediction of molecular shape, the interpretation of structure-activity relationships, and the design of novel therapeutics with enhanced potency and selectivity.

References

-

Christl, M., & Roberts, J. D. (1972). Carbon-13 nuclear magnetic resonance spectroscopy. Conformational analysis of methyl-substituted cycloheptanes, cycloheptanols, and cycloheptanones. The Journal of Organic Chemistry, 37(22), 3443–3449. [Link]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Jensen, F. R., & Bushweller, C. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(21), 5774–5782. [Link]

-

Le Pevelen, D. D. (2017). X-ray Crystallography of Small Molecules: Theory and Workflow. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 23-34). Royal Society of Chemistry. [Link]

-

Mastryukov, V. S., & Osina, E. L. (1987). The molecular structure of cycloheptane as determined by gas-phase electron diffraction. Journal of Molecular Structure, 162, 13-22. [Link]

-

Squillacote, M. E., Sheridan, R. S., Chapman, O. L., & Anet, F. A. L. (1979). Spectroscopic detection of the twist-boat conformation of cyclohexane. Direct measurement of the free energy difference between the chair and the twist-boat. Journal of the American Chemical Society, 101(13), 3657–3659. [Link]

-

Thomas, S. A., & Ajibola, V. O. (1999). Molecular conformation of the cycloheptane ring in the solid state. Bulletin of the Chemical Society of Ethiopia, 13(1), 71-82. [Link]

-

Uhrínová, S., & Bystrický, S. (2001). Conformational analysis of cycloheptane and its derivatives by means of molecular mechanics and NMR spectroscopy. Chemical Papers, 55(3), 164-171. [Link]

-

University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 19). A-value. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

Wikipedia contributors. (2023, December 27). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

Zhang, J., & Houk, K. N. (2005). A-Values for Substituents in Cyclohexane: A Computational Study. The Journal of Organic Chemistry, 70(2), 607–614. [Link]

Sources

Stereoisomers of (4-Aminobutoxy)cycloheptane

An In-Depth Technical Guide to the for Drug Development Professionals

Abstract

Stereoisomerism is a cornerstone of modern pharmaceutical science, profoundly influencing the pharmacokinetic, pharmacodynamic, and toxicological profiles of drug candidates.[1] (4-Aminobutoxy)cycloheptane, a molecule featuring a flexible seven-membered carbocyclic ring and a primary amine, presents a compelling case study in stereochemical analysis. The presence of a stereocenter mandates a thorough investigation and separation of its stereoisomers to ensure the development of safe and effective therapeutics.[2][3] This guide provides a comprehensive technical overview of the stereoisomers of (4-Aminobutoxy)cycloheptane, detailing theoretical considerations, practical methodologies for separation and resolution, robust analytical characterization techniques, and the strategic importance of this work in the drug development pipeline.

Structural and Conformational Analysis

The molecular structure of (4-Aminobutoxy)cycloheptane contains a single chiral center at the C-1 position of the cycloheptane ring, where the butoxy group is attached. This gives rise to a pair of enantiomers: (R)- and (S)-(4-Aminobutoxy)cycloheptane.

Caption: Enantiomers of (4-Aminobutoxy)cycloheptane.

Unlike the rigid chair conformation of cyclohexane, cycloheptane is a highly flexible ring system.[4] Its low-energy conformations are primarily the twist-chair and twist-boat forms.[5][6] The energetic barrier for interconversion between these forms is low.[5] The presence of the bulky (4-aminobutoxy) substituent will influence the conformational equilibrium, likely favoring positions that minimize steric hindrance and transannular strain.[4] This conformational flexibility is a critical consideration in molecular modeling and understanding receptor-ligand interactions, as different enantiomers may preferentially adopt distinct three-dimensional shapes.[7]

Strategic Importance in Drug Development

The separation and individual evaluation of stereoisomers are mandated by regulatory bodies like the FDA for sound reasons.[1] Enantiomers, despite having identical physical properties in an achiral environment, often exhibit significant differences in biological systems.[3]

-

Pharmacodynamics: Biological targets like enzymes and receptors are inherently chiral, leading to stereoselective interactions.[8] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or cause undesirable side effects.[1][2]

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective.[1] Enzymes, particularly the Cytochrome P450 family, often metabolize enantiomers at different rates, leading to different plasma concentrations and durations of action.[8]

Developing a single enantiomer, a process known as a "chiral switch," can lead to a superior therapeutic product with an improved safety profile and efficacy.[2] Therefore, the methodologies to resolve and analyze the stereoisomers of (4-Aminobutoxy)cycloheptane are not merely academic exercises but crucial steps in its potential development as a pharmaceutical agent.

Methodologies for Chiral Resolution

The resolution of the racemic mixture of (4-Aminobutoxy)cycloheptane into its constituent enantiomers is a pivotal step. The primary amine "handle" makes it an ideal candidate for two primary resolution strategies: diastereomeric salt formation and chiral chromatography.[9]

Resolution via Diastereomeric Salt Formation

This classical technique leverages the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid.[10] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[11][12]

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)

-

Salt Formation: Dissolve one equivalent of racemic (4-Aminobutoxy)cycloheptane in a suitable solvent (e.g., methanol, ethanol, or an acetone/water mixture). In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-DBTA in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will be less soluble and should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to maximize crystal formation.[11]

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The collected solid is the diastereomeric salt of one enantiomer, while the other remains in the mother liquor.

-

Liberation of Free Amine: Suspend the isolated crystalline salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. This neutralizes the tartaric acid and liberates the free amine.[11]

-

Extraction: Extract the enantiomerically enriched amine from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved amine.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral HPLC (see Section 4.1). Repeat crystallizations may be necessary to achieve high enantiomeric purity.[10]

Resolution via Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and direct method for both analytical and preparative separation of enantiomers.[13][14] The separation occurs on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15][16]

Caption: Workflow for Chiral Separation using HPLC/SFC.

Experimental Protocol: Analytical Chiral HPLC Method Development

-

Column Selection: For primary amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are excellent starting points.[17][18] A column such as a Chiralpak® or Lux® column is a common choice.

-

Mobile Phase Screening:

-

Normal Phase: Screen with mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures.[17]

-

Polar Organic Mode: Screen with acetonitrile/methanol mixtures.[17]

-

Additives: For basic amines, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) is often crucial to improve peak shape and resolution.[19]

-

-

Optimization: Once initial separation is observed, optimize the ratio of the mobile phase components, flow rate, and column temperature to maximize resolution (Rs).

-

Quantification: Integrate the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram to determine the enantiomeric excess (e.e. % = |(A₁ - A₂) / (A₁ + A₂)| * 100).

Table 1: Hypothetical Chiral HPLC Screening Results

| CSP Type | Mobile Phase | Additive | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (80:20) | 0.1% DEA | 5.2 | 6.5 | 2.1 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | ACN/MeOH (90:10) | 0.1% TFA | 8.1 | 8.9 | 1.6 |

| Cyclofructan-based | Hexane/Ethanol (90:10) | 0.1% DEA | 10.3 | 10.9 | 1.1 |

Analytical Techniques for Stereoisomer Characterization

Once separated, the stereoisomers must be rigorously characterized to confirm their identity, purity, and absolute configuration.[13]

-

Chiral HPLC/SFC: As described above, this is the gold standard for determining enantiomeric purity and is essential for quality control.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, using a chiral solvating agent or by derivatizing the amine with a chiral derivatizing agent to form diastereomers, it is possible to distinguish the enantiomers as they will exhibit different chemical shifts.[13][20]

-

Chiroptical Methods:

-

Polarimetry: Measures the optical rotation of plane-polarized light. Enantiomers will rotate light to an equal and opposite degree, denoted as (+) and (-). This provides a macroscopic confirmation of chirality but is less precise for purity determination than chromatography.[13]

-

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light, providing detailed information about the molecule's three-dimensional structure in solution.[13]

-

-

X-ray Crystallography: This is the definitive method for determining the absolute configuration (R or S) of a chiral molecule.[13] It requires forming a suitable single crystal, which is often most feasible using a diastereomeric salt (e.g., the salt formed with tartaric acid during resolution) or a crystalline derivative.[21]

Conclusion

The stereochemical landscape of (4-Aminobutoxy)cycloheptane is a critical determinant of its potential as a therapeutic agent. A comprehensive understanding of its enantiomers, from their conformational behavior to their distinct biological activities, is paramount. This guide has outlined the key theoretical principles and provided robust, field-proven protocols for the resolution and analysis of these stereoisomers. By employing systematic methods such as diastereomeric salt crystallization and chiral chromatography, researchers can isolate the individual enantiomers for thorough pharmacological evaluation. The subsequent application of advanced analytical techniques will ensure their purity and definitively establish their absolute configurations. This diligent approach to stereochemistry is indispensable for navigating the complexities of drug development and ultimately delivering safer, more effective medicines.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.

-

Israni, N., & Singh, P. (2012). A review of drug isomerism and its significance. International Journal of Basic & Clinical Pharmacology, 1(1), 1-8. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. Retrieved from [Link]

-

Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Retrieved from [Link]

- Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.

-

LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

-

Aslan, D., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Retrieved from [Link]

- Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.

-

Wang, Y., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]

- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

- Wright, J. (2019). Lecture 3: Stereochemistry and drugs. University of Washington.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

LibreTexts. (2021). 12.6: The Larger Cycloalkanes and their Conformations. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. Retrieved from [Link]

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformations of cycloheptane. [Image]. Retrieved from [Link]

-

ResearchGate. (2025). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. Retrieved from [Link]

-

Li, L., et al. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Chirality, 30(5), 609-618. Retrieved from [Link]

-

Meyers, J. (2022). Stereoisomers and Their Configurational Analysis in Chemical Methods with Significance. Walsh Medical Media. Retrieved from [Link]

-

Mahmoud, A. R. (2025). Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2007). Analytical Methods. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

-

Bocian, D. F., et al. (1977). Conformations of cycloheptane. Journal of the American Chemical Society. Retrieved from [Link]

-

Allinger, N. L., & Tushaus, L. A. (1966). Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

-

Tumpach, C., et al. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Chirality. Retrieved from [Link]

-

Singh, A. K., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5). Retrieved from [Link]

-

Michigan State University. (n.d.). Ring Conformations. Department of Chemistry. Retrieved from [Link]

-

Dondoni, A., et al. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 76(20), 8240–8252. Retrieved from [Link]

-

LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

-

Matyus, P., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 90, 5-18. Retrieved from [Link]

-

Robertson, D. W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352-356. Retrieved from [Link]

Sources

- 1. courses.washington.edu [courses.washington.edu]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]